Home > Products > Screening Compounds P122272 > Tetragastrin hydrochloride
Tetragastrin hydrochloride - 5609-49-4

Tetragastrin hydrochloride

Catalog Number: EVT-283981
CAS Number: 5609-49-4
Molecular Formula: C29H37ClN6O6S
Molecular Weight: 633.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Tetragastrin HCl is the HCl salt of Tetragastrin, the C-terminal tetrapeptide of gastrin. It is the smallest peptide fragment of gastrin which has the same physiological and pharmacological activity as gastrin.
Source and Classification

Tetragastrin hydrochloride is derived from the natural gastrin hormone, specifically the gastrin-17 variant. It is classified under peptide hormones and is often utilized in gastrointestinal studies due to its ability to stimulate gastric acid secretion. The compound is primarily synthesized through solid-phase peptide synthesis techniques, ensuring high purity and biological activity .

Synthesis Analysis

Methods and Technical Details

The synthesis of tetragastrin hydrochloride typically employs solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The process can be summarized as follows:

  1. Initialization: A resin is functionalized with a linker that allows for the attachment of the first amino acid.
  2. Amino Acid Coupling: Each subsequent amino acid is added in a stepwise manner, using coupling reagents to facilitate the formation of peptide bonds.
  3. Cleavage and Purification: Once the full peptide sequence is assembled, the peptide is cleaved from the resin and purified, often using high-performance liquid chromatography (HPLC) to achieve the desired purity level.

This method allows for precise control over the sequence and structure of the peptide, making it suitable for producing biologically active compounds like tetragastrin hydrochloride.

Molecular Structure Analysis

Structure and Data

Tetragastrin hydrochloride has a molecular formula of C_30H_42N_6O_7S and a molecular weight of approximately 634.76 g/mol. The structure consists of four amino acids with specific side chains that contribute to its biological activity. The structural formula can be represented as follows:

H2NGlyAlaTyrSerCOOH\text{H}_2N-\text{Gly}-\text{Ala}-\text{Tyr}-\text{Ser}-\text{COOH}

The presence of specific functional groups, such as carboxylic acid and amine groups, plays a crucial role in its interaction with receptors in the gastric system.

Chemical Reactions Analysis

Reactions and Technical Details

Tetragastrin hydrochloride participates in various biochemical reactions, primarily involving receptor binding and activation. Upon administration, it binds to cholecystokinin receptors (CCK receptors) located in the gastric mucosa. This interaction triggers intracellular signaling pathways leading to increased secretion of gastric acid.

Additionally, tetragastrin can influence other physiological processes such as mucosal growth and repair by modulating local signaling molecules like prostaglandins . The compound's ability to reduce gastric necrosis in experimental models underscores its therapeutic potential in gastrointestinal disorders .

Mechanism of Action

Process and Data

The mechanism of action for tetragastrin hydrochloride involves its binding to specific receptors on gastric parietal cells. This binding activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels within these cells. Elevated cAMP levels stimulate proton pumps that secrete hydrochloric acid into the stomach lumen.

Moreover, tetragastrin influences gastric motility and enhances mucosal defense mechanisms through complex signaling pathways involving various neurotransmitters and hormones . This multifaceted action contributes to its effectiveness as a therapeutic agent.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Tetragastrin hydrochloride appears as a white to off-white powder with hygroscopic properties. Its solubility profile indicates high solubility in water due to its ionic nature when dissociated as hydrochloride salt. Key physical properties include:

  • Melting Point: Typically around 170-180 °C
  • Solubility: Soluble in water; insoluble in organic solvents like ethanol or chloroform
  • Stability: Stable under acidic conditions but sensitive to prolonged exposure to heat or light

Chemical properties highlight its reactivity with various coupling agents during synthesis and its stability under physiological pH conditions.

Applications

Scientific Uses

Tetragastrin hydrochloride has several applications in scientific research and clinical settings:

  • Gastrointestinal Research: Used extensively to study gastric physiology, including acid secretion mechanisms and mucosal integrity.
  • Pharmacological Studies: Investigated for potential therapeutic roles in conditions like peptic ulcers, gastritis, and other gastrointestinal disorders.
  • Biochemical Assays: Employed in assays aimed at understanding receptor interactions and signaling pathways related to gastrin activity.
Neurobiological Mechanisms of Tetragastrin Hydrochloride in Anxiety Modulation

Role as an Anxiogenic Agent in Panic Induction Studies

CCK-4 Receptor Agonism and Neural Circuit Activation

Tetragastrin (CCK-4) functions as a high-affinity cholecystokinin-2 (CCK-2) receptor agonist, binding with 50-fold greater selectivity to CCK-2 receptors over CCK-1 receptors. This binding triggers neuronal excitation in fear-processing circuits, particularly within the amygdala complex. The rostrolateral amygdala contains dense CCK-2 receptors on paracapsular intercalated GABAergic neurons. Upon CCK-4 binding, these receptors inhibit GABA release into the central amygdala, thereby disinhibiting downstream fear outputs. This mechanism generates panic-like responses through volume transmission in the basolateral amygdala and synaptic modulation in intercalated islands [1].

Functional neuroimaging in humans reveals that CCK-4 administration increases cerebral blood flow in the hypothalamic and claustrum-insular regions within 2 minutes of injection, correlating with peak panic symptoms. This rapid response occurs via TRPC5 ion channel activation, which permits calcium influx into neuronal terminals and amplifies synaptic signaling in fear circuits. Pharmacological inhibition of TRPC4/5 channels with BI 1358894 reduces CCK-4-induced panic symptoms by 24.4% and dampens amygdala hyperactivity, confirming CCK-4's role in modulating these neural pathways [2] [5].

Table 1: Neural Circuits Activated by CCK-4-Induced Panic

Brain RegionFunction in Panic ResponseActivation Mechanism
Amygdala (rostrolateral)Fear processing and behavioral avoidanceCCK-2 receptor-mediated GABA disinhibition
HypothalamusStress hormone regulationCRF neuron excitation via glutamatergic input
Insular claustrumInteroceptive threat awarenessTRPC5-dependent neuronal depolarization
Paraventricular nucleusHPA axis initiationReduced GABAergic inhibition of CRH neurons

Dose-Dependent Anxiety Responses in Preclinical Models

Animal models demonstrate a biphasic anxiety response to CCK-4 dosing. Microinjections of 0.043–4.3 pmol/side into rat amygdala progressively reduce open-arm exploration in elevated plus maze tests, indicating anxiety-like behavior. Locomotor activity remains unaffected, confirming the specificity to anxiety pathways rather than motor suppression. In contrast, shock-probe burying tests show no behavioral changes, highlighting test-specific responses [1].

Maternal separation models reveal heightened CCK-4 sensitivity in stressed organisms. Rats separated for 180 minutes daily postnatally (vs. 15-minute controls) exhibit amplified corticosterone responses to intravenous CCK-4, increasing by 40% despite lower baseline cortisol. This corticosterone surge correlates with increased CRF mRNA expression in the hypothalamus, indicating early-life stress permanently sensitizes CCK-2 receptor pathways [6].

Table 2: Dose-Dependent Effects of CCK-4 Across Experimental Models

ModelDose RangePrimary Anxiety MetricKey Observation
Rat amygdala microinjection0.043–4.3 pmol/sideElevated plus maze open-arm timeReduction up to 70% without motor impairment
Human IV challenge50 µg bolusPanic Symptom Scale (PSS) intensityPeak intensity at 2 min post-injection
Maternally separated rats10–100 µg/kg IVSerum corticosterone change200% increase vs. controls at 30 min post-injection

Interaction with Neuroactive Steroids and Neurotransmitter Systems

Modulation of GABAergic Pathways

CCK-4 directly suppresses GABAergic transmission in amygdala networks. At concentrations of 0.3–1.5 µM, CCK-4 enhances potassium-stimulated GABA release from amygdala slices by 30%. This effect requires glutamatergic co-activation, as AMPA/kainate receptor antagonist DNQX (10 µM) abolishes GABA release. The CCK-2 receptor antagonist CR2945 completely blocks this modulation, confirming receptor specificity. This paradoxical GABA increase occurs presynaptically but fails to inhibit central amygdala outputs due to preferential inhibition of intercalated GABAergic neurons [1] [3].

GABA synthesis dynamics further influence CCK-4 responses. Reduced GAD65 expression in stressed models decreases vesicular GABA availability, permitting unopposed CCK-2-mediated excitation. Additionally, CCK-4 alters chloride homeostasis via NKCC1/KCC2 cotransporter regulation, shifting GABA reversal potentials toward depolarization in certain neuronal populations. This shift converts inhibitory GABA signals into excitatory outputs in stress-sensitized circuits [10].

Impact on Hypothalamic-Pituitary-Adrenal Axis Dynamics

CCK-4 potently activates the HPA axis via a unique cortisol-resistant pathway. Intravenous CCK-4 (50 µg) in healthy volunteers elevates plasma ACTH by 120% and serum cortisol by 90% within 15–30 minutes. Unlike CRH-mediated HPA activation, this response persists unattenuated during peak endogenous cortisol periods (8 AM) and nadirs (4 PM). Metyrapone-induced cortisol suppression also fails to inhibit ACTH release, confirming CCK-4 bypasses glucocorticoid feedback loops [4].

The TRPC4/5 inhibitor BI 1358894 demonstrates CCK-4's HPA dependence on ionotropic signaling. Pretreatment reduces CCK-4-induced ACTH and cortisol surges by 58.6% and 27.3%, respectively. This suggests CCK-2 receptor activation stimulates TRPC channels on hypothalamic CRH neurons, enabling calcium-dependent peptide release. Chronic stress amplifies this pathway via increased TRPC5 expression in the paraventricular nucleus, creating a feedforward anxiety loop [2] [5] [6].

Table 3: HPA Axis Biomarker Responses to CCK-4 Challenge

BiomarkerBaseline LevelPeak Post-CCK-4 ChangeModulation by TRPC4/5 Inhibition
Plasma ACTH10–20 pg/mL+120–150% at 15 min58.6% reduction vs. placebo
Serum cortisol5–15 µg/dL+85–95% at 30 min27.3% reduction vs. placebo
CRH mRNA (rat PVN)0.5–1.0 relative units+300% in MS180 modelNot tested

Compounds Mentioned

  • Tetragastrin (CCK-4)
  • CR2945 (CCK-2 receptor antagonist)
  • DNQX (AMPA/kainate receptor antagonist)
  • BI 1358894 (TRPC4/5 channel inhibitor)
  • Pentagastrin (CCK-B receptor agonist)
  • Metyrapone (Cortisol synthesis inhibitor)

Properties

CAS Number

5609-49-4

Product Name

Tetragastrin hydrochloride

IUPAC Name

(3S)-3-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid;hydrochloride

Molecular Formula

C29H37ClN6O6S

Molecular Weight

633.2 g/mol

InChI

InChI=1S/C29H36N6O6S.ClH/c1-42-12-11-22(33-27(39)20(30)14-18-16-32-21-10-6-5-9-19(18)21)28(40)35-24(15-25(36)37)29(41)34-23(26(31)38)13-17-7-3-2-4-8-17;/h2-10,16,20,22-24,32H,11-15,30H2,1H3,(H2,31,38)(H,33,39)(H,34,41)(H,35,40)(H,36,37);1H/t20-,22-,23-,24-;/m0./s1

InChI Key

WHGNESKICGIAEC-WCFNAMMKSA-N

SMILES

CSCCC(C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)N.Cl

Solubility

Soluble in DMSO

Synonyms

Tetragastrin hydrochloride; Tetragastrin HCl; Trp-Met-Asp-Phe hydrochloride;

Canonical SMILES

CSCCC(C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)N.Cl

Isomeric SMILES

CSCC[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)N.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.